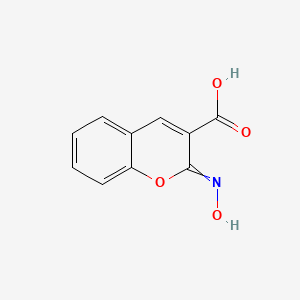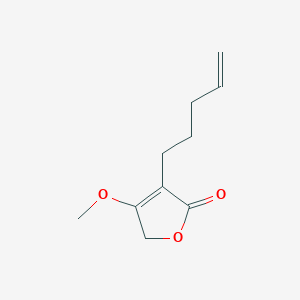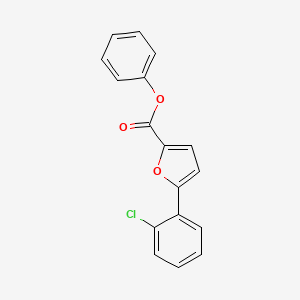![molecular formula C19H24N2 B12581495 Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- CAS No. 219325-26-5](/img/structure/B12581495.png)
Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzenamine core substituted with two isopropyl groups at the 2 and 6 positions, and an N-[1-(2-pyridinyl)ethylidene] group. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- typically involves the following steps:
Starting Materials: The synthesis begins with benzenamine and isopropyl bromide.
Alkylation: Benzenamine undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl groups at the 2 and 6 positions.
Condensation Reaction: The resulting 2,6-bis(1-methylethyl)benzenamine is then reacted with 2-pyridinecarboxaldehyde under acidic conditions to form the N-[1-(2-pyridinyl)ethylidene] group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation and condensation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho to the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- is utilized in various fields of scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,6-bis(1-methylethyl)-: Lacks the N-[1-(2-pyridinyl)ethylidene] group.
Benzenamine, 2,6-bis(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-: Contains a boron-containing substituent.
Uniqueness
Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- is unique due to the presence of the N-[1-(2-pyridinyl)ethylidene] group, which imparts distinct chemical and biological properties. This group enhances its ability to form complexes with metal ions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
219325-26-5 |
|---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C19H24N2/c1-13(2)16-9-8-10-17(14(3)4)19(16)21-15(5)18-11-6-7-12-20-18/h6-14H,1-5H3 |
InChI Key |
CSUIUYZOXBBXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)


![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)






![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)



